N-(8-butoxyquinolin-5-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide
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Overview
Description
N-(8-butoxyquinolin-5-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is a complex organic compound that features a quinoline, thiophene, and oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-butoxyquinolin-5-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic synthesis. The general synthetic route may include:
Formation of the Quinoline Derivative: Starting with a suitable quinoline precursor, the butoxy group is introduced through nucleophilic substitution reactions.
Synthesis of the Oxazole Ring: The oxazole ring can be synthesized via cyclization reactions involving appropriate precursors such as α-haloketones and amides.
Coupling of Thiophene: The thiophene moiety is introduced through cross-coupling reactions, such as Suzuki or Stille coupling, using thiophene boronic acids or stannanes.
Final Coupling: The final step involves coupling the quinoline, thiophene, and oxazole intermediates under suitable conditions, often using peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability, yield, and cost-effectiveness. This may involve:
Catalyst Optimization: Using efficient catalysts to improve reaction rates and selectivity.
Process Intensification: Employing continuous flow reactors to enhance reaction efficiency and safety.
Purification Techniques: Utilizing advanced purification methods such as chromatography and crystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(8-butoxyquinolin-5-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific moieties within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halides, organometallics, and acids/bases are commonly employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-(8-butoxyquinolin-5-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule, with applications in drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential, particularly in targeting specific biological pathways or receptors.
Industry
In the industrial sector, this compound may find applications in the development of advanced materials, such as organic semiconductors or light-emitting diodes.
Mechanism of Action
The mechanism of action of N-(8-butoxyquinolin-5-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(8-butoxyquinolin-5-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide: Similar structure but with a furan ring instead of thiophene.
N-(8-butoxyquinolin-5-yl)-5-(phenyl)-1,2-oxazole-3-carboxamide: Similar structure but with a phenyl ring instead of thiophene.
Uniqueness
N-(8-butoxyquinolin-5-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties
Properties
Molecular Formula |
C21H19N3O3S |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
N-(8-butoxyquinolin-5-yl)-5-thiophen-2-yl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C21H19N3O3S/c1-2-3-11-26-17-9-8-15(14-6-4-10-22-20(14)17)23-21(25)16-13-18(27-24-16)19-7-5-12-28-19/h4-10,12-13H,2-3,11H2,1H3,(H,23,25) |
InChI Key |
FJAUZPQPKHCCQR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C2C(=C(C=C1)NC(=O)C3=NOC(=C3)C4=CC=CS4)C=CC=N2 |
Origin of Product |
United States |
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